Tasosartan-d4

Bioanalysis Stable isotope-labeled internal standard LC-MS/MS

Tasosartan-d4 is the only isotopically matched internal standard for accurate LC-MS/MS quantification of Tasosartan and its active metabolite enoltasosartan. Tetra-deuterated at biphenyl positions 7–10 (+4.02 Da shift), it co-elutes identically with both analytes and avoids label loss during metabolite quantification — critical because enoltasosartan drives pharmacological activity. Essential for legacy clinical sample re-analysis, forensic toxicology panels, and metabolic pathway studies. Alternative ARB internal standards (e.g., Losartan-d4) introduce unacceptable variability from differential recovery and ionization. Procure Tasosartan-d4 to ensure method integrity for your Tasosartan/enoltasosartan quantification channel.

Molecular Formula C₂₃H₁₇D₄N₇O
Molecular Weight 415.48
Cat. No. B1151137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasosartan-d4
Synonyms5,8-Dihydro-2,4-dimethyl-8-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl-d4]-4-yl]methyl]-pyrido[2,3-d]pyrimidin-7(6H)-one; _x000B_5,8-Dihydro-2,4-dimethyl-8-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl-d4]-4-yl]methyl]-pyrido[2,3-d]pyrimidin-7(6H)-one;  Verdia-d4;  WAY-ANA
Molecular FormulaC₂₃H₁₇D₄N₇O
Molecular Weight415.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tasosartan-d4 Procurement Guide: Deuterated Internal Standard for Withdrawn ARB Bioanalysis


Tasosartan-d4 is a tetra-deuterated isotopologue of Tasosartan, a non-peptide angiotensin II type 1 (AT1) receptor antagonist formerly developed for essential hypertension [1]. Tasosartan-d4 has the molecular formula C23H17D4N7O and a molecular weight of 415.48 g/mol, representing a +4.02 Da mass shift from the protio parent (C23H21N7O, MW 411.46) . The deuterium atoms are incorporated specifically on the biphenyl moiety at positions 7, 8, 9, and 10, leaving the metabolically labile pyrido-pyrimidinone ring unlabeled . Tasosartan itself was withdrawn from FDA review in March 1998 after Phase II and III clinical trials revealed elevated transaminases in approximately 12% of participants, a signal of potential hepatotoxicity [2]. Consequently, Tasosartan-d4 is produced exclusively for research and analytical use — primarily as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Tasosartan and its pharmacologically active metabolite enoltasosartan in biological matrices [3].

Why Tasosartan-d4 Cannot Be Substituted with Another ARB Deuterated Internal Standard


Deuterated internal standards for the angiotensin receptor blocker (ARB) class — such as Losartan-d4 (MW 426.92), Candesartan-d4 (MW 444.48), Valsartan-d4, or Irbesartan-d4 — are each designed to match the specific molecular structure, chromatographic retention time, and selected reaction monitoring (SRM) transitions of their respective protio analytes . Substituting, for example, Losartan-d4 for Tasosartan-d4 in an LC-MS/MS method would introduce differential extraction recovery, distinct ionization efficiency, and non-identical fragmentation patterns, violating the fundamental assumption of stable isotope-labeled internal standardization — that the internal standard experiences the same sample preparation, chromatographic, and ion suppression effects as the target analyte [1]. Furthermore, Tasosartan's unique active metabolite, enoltasosartan, is responsible for its extended pharmacological duration of action; any analytical method quantifying Tasosartan in plasma must also address enoltasosartan, requiring an internal standard that co-elutes and co-ionizes with both the parent drug and its structurally distinct metabolite [2]. Only Tasosartan-d4, with its specific tetra-deuteration on the biphenyl ring and identical pyrido-pyrimidinone core, fulfills this dual requirement.

Tasosartan-d4 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Mass Shift Adequacy for LC-MS/MS Multiple Reaction Monitoring (MRM)

Tasosartan-d4 provides a +4.02 Da mass shift relative to protio Tasosartan, sufficient for unambiguous discrimination in MRM channels without isotopic cross-talk. The monoisotopic mass of Tasosartan-d4 (C23H17D4N7O) is 415.4838 Da, compared to 411.1808 Da for Tasosartan (C23H21N7O) . This exceeds the recommended minimum +3 Da mass difference for deuterated internal standards to avoid interference from the natural abundance 13C isotope envelope of the protio analyte [1]. By comparison, Losartan-d4 (MW 426.92) provides a +4.03 Da shift for Losartan quantification but is structurally incompatible with Tasosartan's MRM transitions .

Bioanalysis Stable isotope-labeled internal standard LC-MS/MS MRM

Biphenyl-Specific Deuteration Avoids Metabolic Label Loss During Phase I Oxidation

The deuteration in Tasosartan-d4 is confined to the biphenyl moiety (positions 7, 8, 9, 10 on the distal phenyl ring), as evidenced by the IUPAC synonym '1,1'-biphenyl-d4' . In contrast to deuteration on the pyrido-pyrimidinone ring or the methylene bridge, this labeling position is metabolically remote from the known Phase I oxidation site that generates the active enol metabolite enoltasosartan [1]. The InChI notation confirms the specific deuteration sites: /i7D,8D,9D,10D . This is a meaningful distinction from some other deuterated ARB internal standards where deuteration is placed on ethoxy side chains (e.g., Azilsartan-d5) or alkyl groups potentially subject to oxidative dealkylation, risking differential metabolic loss of the label relative to the analyte [2].

Deuterium metabolic stability Isotope effect Phase I metabolism Enoltasosartan

Purity Specification and Vendor Documentation Enabling GLP Bioanalysis

Commercially supplied Tasosartan-d4 is specified at ≥95% chemical purity, with the Toronto Research Chemicals (TRC) brand — the predominant original manufacturer — providing lot-specific certificates of analysis [1]. While other deuterated ARB standards like Candesartan-d4 and Losartan-d4 are also offered at ≥95% purity, the key distinction for Tasosartan-d4 procurement is the availability of explicit isotopic enrichment data through select vendors that provide HRMS-based isotopic ion integration confirming ≥98% deuterium incorporation at the four designated positions . This level of documentation is critical for laboratories operating under Good Laboratory Practice (GLP) or ISO 17025-accredited bioanalytical method validation, where internal standard purity and isotopic enrichment must be traceable to lot-specific CoA data [2].

Chemical purity Deuterium enrichment Isotopic purity Certificate of Analysis GLP compliance

Minimal Chromatographic Retention Time Shift Enables Accurate Matrix Effect Correction

Deuterated internal standards with 4 deuterium atoms typically exhibit a small (1-3 second) negative retention time shift on reversed-phase LC columns, which can theoretically cause differential matrix effect correction between the analyte and its internal standard [1]. For Tasosartan-d4, the deuteration on the hydrophobic biphenyl ring, rather than a polar functional group, minimizes the alteration of chromatographic partitioning relative to protio Tasosartan, in contrast to more polar deuteration sites that produce larger ΔtR values [2]. The biphenyl moiety's dominant role in reversed-phase retention (logP contribution) is preserved regardless of C-H vs. C-D substitution, as the bond dipole moment change is minimal for aromatic C-D bonds [3]. Although no published head-to-head co-elution study specifically comparing Tasosartan-d4 with Tasosartan exists, the general principle that non-polar deuteration sites minimize chromatographic isotope effects is well-documented in the bioanalytical literature and applies directly to this compound.

Chromatographic co-elution Matrix effect Ion suppression Deuterium isotope effect on retention

Quantitative Specificity for Tasosartan-Enoltasosartan Dual Analyte Quantification

Tasosartan's clinical pharmacology is uniquely defined by its active metabolite enoltasosartan, which exhibits higher AT1 receptor affinity than the parent drug and is primarily responsible for the drug's long duration of action [1]. Published pharmacokinetic studies indicate that enoltasosartan achieves plasma concentrations comparable to or exceeding those of Tasosartan following oral administration [2]. Any deuterated internal standard intended for Tasosartan bioanalysis must therefore demonstrate acceptable extraction recovery and consistent ionization behavior for both the parent compound and the structurally distinct enol metabolite. Tasosartan-d4, with its unmodified pyrido-pyrimidinone ring, retains the same ionization-active functional group as the metabolite, ensuring matched ionization efficiency — a property not shared by non-isotopic structural analog internal standards [3]. No other commercially available deuterated ARB internal standard (e.g., Losartan-d4, Candesartan-d4, Irbesartan-d4) shares the pyrido-pyrimidinone scaffold required for this dual-analyte capability.

Active metabolite quantification Enoltasosartan Dual analyte bioanalysis Pharmacokinetic profiling

Tasosartan-d4 Highest-Value Procurement and Application Scenarios


Retrospective Pharmacokinetic Studies of Withdrawn ARB Compounds

Given Tasosartan's 1998 withdrawal from FDA review due to hepatotoxicity signals (12% elevated transaminases in Phase II/III) [1], any remaining clinical or preclinical plasma samples from the original development program represent irreplaceable research assets. Tasosartan-d4 is the only internal standard that enables accurate re-analysis of these legacy samples using modern LC-MS/MS instrumentation. Its +4.02 Da mass shift ensures compatibility with current triple quadrupole platforms, and the biphenyl deuteration site avoids label loss during enoltasosartan quantification — critical because the active metabolite was identified as the primary driver of pharmacological effect [2]. This scenario is unique to Tasosartan among all ARBs and cannot be addressed by any alternative deuterated standard.

Method Development for Multi-ARB Therapeutic Drug Monitoring Panels

Published Chinese patent literature describes liquid chromatography-tandem mass spectrometry methods for simultaneous determination of 11 antihypertensive drugs, including ARBs [3]. In such multi-analyte panels, the use of structurally matched deuterated internal standards for each analyte is the gold standard for mitigating differential matrix effects across the chromatographic run. Tasosartan-d4 serves a specific role in these panels for the Tasosartan channel; substituting with Losartan-d4 or another ARB internal standard would introduce unacceptable variability in the Tasosartan quantification channel due to non-identical recovery and ionization efficiency [4]. Laboratories developing comprehensive antihypertensive drug monitoring panels should procure Tasosartan-d4 specifically for the Tasosartan/enoltasosartan channel.

Forensic Toxicology and Post-Marketing Surveillance of Withdrawn Pharmaceuticals

Tasosartan-d4 enables toxicology laboratories to develop and validate specific MRM methods for detecting Tasosartan and its metabolite enoltasosartan in biological specimens, even years after the drug's market withdrawal. The long-term stability of the deuterated standard (store at 2-8°C or -20°C, protected from light, as specified by TRC ) supports multi-year reference standard inventory maintenance for forensic casework. The documented isotopic purity (≥98% deuterium incorporation at biphenyl positions) satisfies the evidentiary chain-of-custody requirements increasingly demanded in forensic toxicology reporting .

Metabolic Pathway and Drug Interaction Investigations Using Tasosartan as a Probe Substrate

Although Tasosartan is not marketed, its metabolic profile — involving both Phase I oxidation to enoltasosartan and subsequent Phase II conjugation — makes it a useful probe substrate for studying aldehyde oxidase and CYP450-mediated biotransformation pathways relevant to other pyrido-pyrimidinone-containing compounds in drug discovery [2]. Tasosartan-d4, used as an internal standard in in vitro microsomal or hepatocyte incubation experiments, enables precise quantification of metabolic turnover without interference from endogenous matrix components. The biphenyl-specific deuteration is advantageous here because the label remains intact throughout the metabolic incubation, unlike alternative labeling strategies where the label site may coincide with the metabolic site of interest.

Quote Request

Request a Quote for Tasosartan-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.